molecular formula C19H15Cl2N3OS B12203206 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12203206
M. Wt: 404.3 g/mol
InChI Key: CPKRJRHPTCTGEQ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and sulfanyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Chloro and Sulfanyl Groups: The chloro and sulfanyl groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be introduced using thionyl chloride, while the sulfanyl group can be added using thiol reagents under basic conditions.

    Final Coupling: The final step involves coupling the pyrimidine derivative with 3-chlorophenyl and 3-methylbenzyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: .

    4-chloro-N-(3-methylbenzyl)aniline: .

    4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues: .

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-4-2-5-13(8-12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-7-3-6-14(20)9-15/h2-10H,11H2,1H3,(H,23,25)

InChI Key

CPKRJRHPTCTGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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